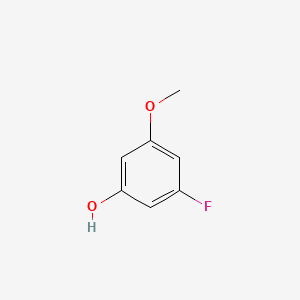

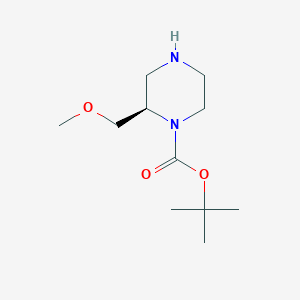

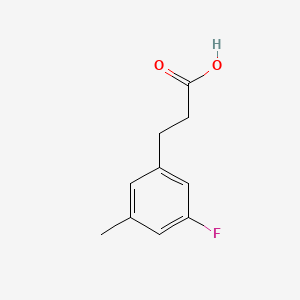

![molecular formula C13H16F2N2O2 B1393290 2-(diéthoxyméthyl)-5,6-difluoro-1-méthyl-1H-benzo[d]imidazole CAS No. 958863-37-1](/img/structure/B1393290.png)

2-(diéthoxyméthyl)-5,6-difluoro-1-méthyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

The compound “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is a structure that, despite being small, has a unique chemical complexity .

Molecular Structure Analysis

The molecular structure of “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” is based on the imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound has a molecular formula of C12H14F2N2O2 and a molecular weight of 256.2500 g/mol .Applications De Recherche Scientifique

Applications Pharmaceutiques

Benzimidazoles: sont une classe de composés ayant une large gamme d'activités biologiques. La présence des groupes difluoro et diéthoxyméthyl dans ce dérivé benzimidazole particulier pourrait potentiellement améliorer ses propriétés pharmacologiques. Il pourrait servir de précurseur pour développer de nouveaux médicaments avec une efficacité et une sélectivité améliorées pour diverses cibles thérapeutiques. Le groupe méthyl sur le cycle imidazole peut également influencer la lipophilie du composé, ce qui est crucial pour l'absorption et la distribution des médicaments .

Recherche Agrochimique

Des composés comme le 2-(diéthoxyméthyl)-5,6-difluoro-1-méthyl-1H-benzimidazole peuvent être utilisés dans la synthèse de nouveaux agrochimiques. Leurs activités fongicides et herbicides potentielles peuvent être explorées en raison des propriétés inhérentes du noyau benzimidazole, qui a été utilisé dans le passé à des fins similaires. La substitution difluoro pourrait conférer des avantages supplémentaires tels que la résistance à la dégradation dans diverses conditions environnementales .

Science des Matériaux

En science des matériaux, ce composé pourrait être étudié pour son utilité dans la création de nouveaux polymères ou revêtements. Le groupe diéthoxyméthyl pourrait être utilisé pour modifier les propriétés de surface ou pour créer des structures de réticulation au sein de matériaux polymères, améliorant ainsi leur stabilité et leur durabilité .

Catalyse

Le groupement benzimidazole est connu pour ses propriétés de coordination, qui peuvent être exploitées en catalyse. Ce composé pourrait agir comme un ligand pour les catalyseurs métalliques, améliorant potentiellement l'efficacité de diverses réactions chimiques, y compris celles importantes dans la synthèse organique et les procédés industriels .

Applications Optiques

En raison des propriétés électroniques du système cyclique benzimidazole, les dérivés tels que le 2-(diéthoxyméthyl)-5,6-difluoro-1-méthyl-1H-benzimidazole peuvent trouver des applications dans le développement de colorants pour les cellules solaires ou autres dispositifs optiques. Les groupes difluoro pourraient affecter les caractéristiques d'absorption et d'émission de lumière du composé, ce qui le rend précieux pour la recherche sur les matériaux photovoltaïques .

Études Biologiques

La structure de ce composé suggère un potentiel d'interaction avec les macromolécules biologiques, ce qui pourrait être utile pour étudier les interactions protéine-ligand ou l'inhibition enzymatique. Son application dans des tests biochimiques ou en tant que sonde moléculaire en microscopie de fluorescence pourrait fournir des informations sur les processus cellulaires et les voies moléculaires .

Mécanisme D'action

Target of Action

Imidazole derivatives have been known to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .

Mode of Action

Imidazole derivatives have been shown to exhibit antiparasitic action . The interaction of these compounds with their targets leads to changes that inhibit the growth of parasites .

Biochemical Pathways

Imidazole moieties are known to play a crucial role in various biochemical processes, including acting as an acid or a base .

Pharmacokinetics

The compound’s molecular weight is 25624900, which could influence its bioavailability .

Result of Action

Imidazole derivatives have been shown to have excellent selectivity activity against certain parasites .

Safety and Hazards

Orientations Futures

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

Analyse Biochimique

Biochemical Properties

2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can bind to specific proteins, altering their function and activity. These interactions are primarily mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can affect the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole vary with different dosages. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been shown to localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can be found in the cytoplasm and mitochondria, affecting various cellular processes .

Propriétés

IUPAC Name |

2-(diethoxymethyl)-5,6-difluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c1-4-18-13(19-5-2)12-16-10-6-8(14)9(15)7-11(10)17(12)3/h6-7,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZLZDBZPOTGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC2=CC(=C(C=C2N1C)F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680544 | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

958863-37-1 | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958863-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

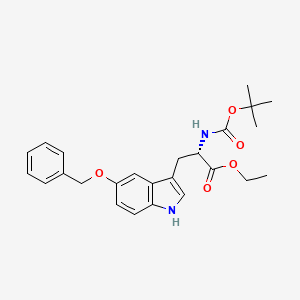

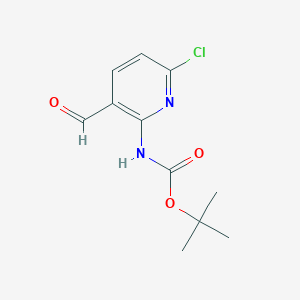

![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)

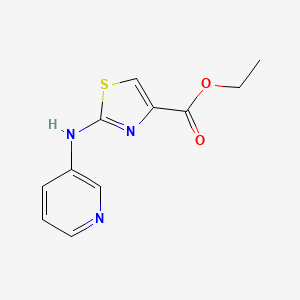

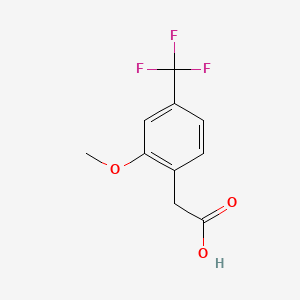

![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)

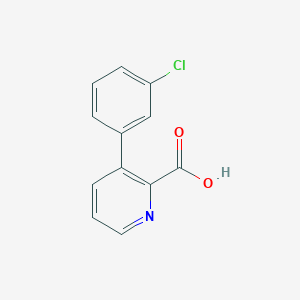

![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)

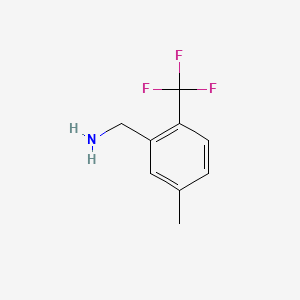

![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)